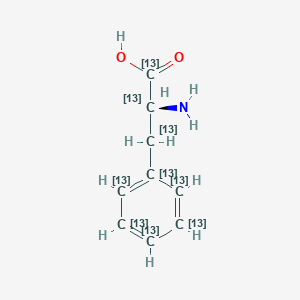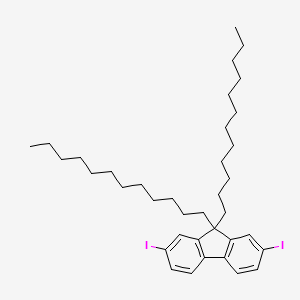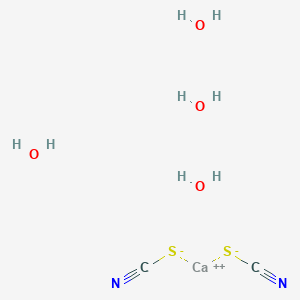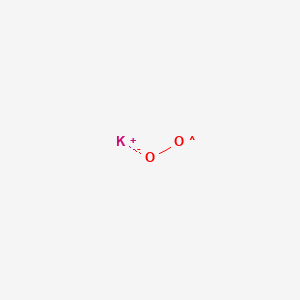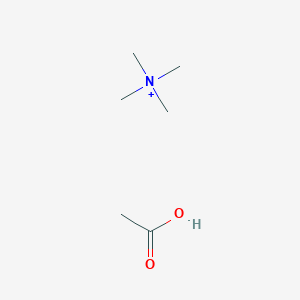
Acetic acid; tetramethylammonium ion
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid; tetramethylammonium ion is a compound that combines acetic acid, a simple carboxylic acid, with the tetramethylammonium ion, a quaternary ammonium ion Acetic acid is well-known for its role in vinegar, while the tetramethylammonium ion is commonly used in organic synthesis and industrial applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid; tetramethylammonium ion typically involves the reaction of tetramethylammonium hydroxide with acetic acid. The reaction can be represented as follows:
N(CH3)4OH+CH3COOH→N(CH3)4CH3COO+H2O
This reaction is usually carried out in an aqueous medium at room temperature. The resulting product is a salt that can be isolated by evaporation of the solvent.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using similar principles. The process may include additional steps for purification and concentration, such as crystallization or distillation, to ensure the desired purity and concentration of the final product.
Chemical Reactions Analysis
Types of Reactions
Acetic acid; tetramethylammonium ion can undergo various types of chemical reactions, including:
Substitution Reactions: The tetramethylammonium ion can participate in nucleophilic substitution reactions, where it acts as a leaving group.
Acid-Base Reactions: The acetic acid component can engage in acid-base reactions, donating a proton to bases.
Esterification: Acetic acid can react with alcohols to form esters in the presence of an acid catalyst.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include halides and other nucleophiles, typically under mild conditions.
Acid-Base Reactions: Strong bases such as sodium hydroxide or potassium hydroxide are often used.
Esterification: Alcohols and acid catalysts like sulfuric acid are used, typically under reflux conditions.
Major Products Formed
Substitution Reactions: Products include substituted ammonium salts.
Acid-Base Reactions: Products include water and the corresponding salt.
Esterification: Products include esters and water.
Scientific Research Applications
Acetic acid; tetramethylammonium ion has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the preparation of quaternary ammonium compounds.
Biology: Employed in biochemical assays and as a buffer in various biological experiments.
Medicine: Investigated for potential therapeutic applications, including as a component in drug formulations.
Industry: Utilized in the semiconductor industry for etching and cleaning processes, as well as in the production of specialty chemicals.
Mechanism of Action
The mechanism by which acetic acid; tetramethylammonium ion exerts its effects depends on the specific application:
In Organic Synthesis: The tetramethylammonium ion acts as a nucleophile or a leaving group, facilitating various substitution reactions.
In Biological Systems: The compound can act as a buffer, maintaining pH stability in biochemical assays.
In Industrial Processes: The acetic acid component can participate in acid-base reactions, while the tetramethylammonium ion can aid in solubilizing organic compounds.
Comparison with Similar Compounds
Similar Compounds
Tetramethylammonium Hydroxide: Similar in structure but lacks the acetic acid component.
Tetramethylammonium Chloride: Contains chloride instead of the acetate ion.
Quaternary Ammonium Salts: A broad class of compounds with similar ammonium ion structures but different anions.
Uniqueness
Acetic acid; tetramethylammonium ion is unique due to its combination of a carboxylic acid and a quaternary ammonium ion. This dual functionality allows it to participate in a wider range of chemical reactions and applications compared to similar compounds.
Properties
Molecular Formula |
C6H16NO2+ |
|---|---|
Molecular Weight |
134.20 g/mol |
IUPAC Name |
acetic acid;tetramethylazanium |
InChI |
InChI=1S/C4H12N.C2H4O2/c1-5(2,3)4;1-2(3)4/h1-4H3;1H3,(H,3,4)/q+1; |
InChI Key |
MRYQZMHVZZSQRT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.C[N+](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


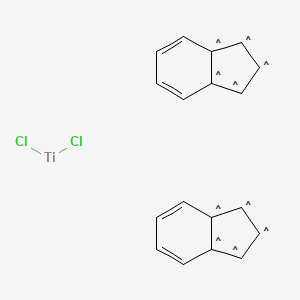
![1-(5-bromo-1-benzofuran-2-yl)-5-methyl-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octane-3,7-dione](/img/structure/B12060958.png)
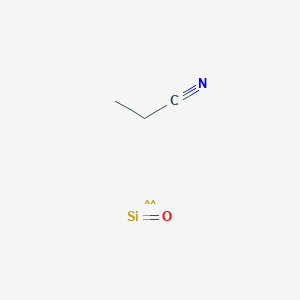
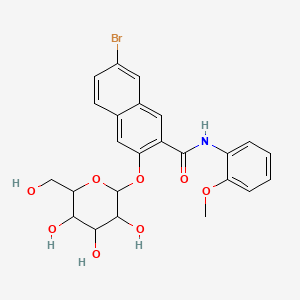
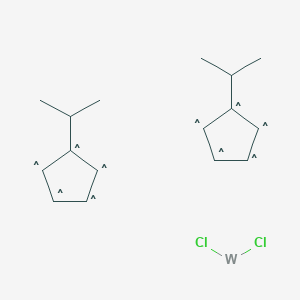
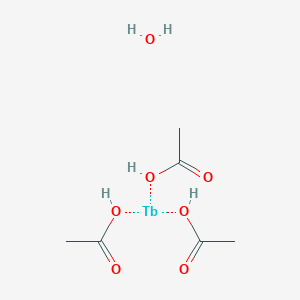
![sodium;[[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl]methoxy-oxidophosphoryl] [(3R,4S,5S)-5-(3-carboxypyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate](/img/structure/B12060986.png)
![[(2R)-3-carboxy-2-[(E)-octadec-9-enoyl]oxypropyl]-trimethylazanium](/img/structure/B12061004.png)

![Disodium 6-nitro-7-sulfamoyl-benzo[f]quinoxaline-2,3-diolate hydrate](/img/structure/B12061011.png)
